molecular formula C9H13N3O B1459904 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one CAS No. 2060060-60-6

7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one

Cat. No. B1459904
M. Wt: 179.22 g/mol
InChI Key: OWGZQLBPFZABQE-UHFFFAOYSA-N
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Description

“7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one” is a chemical compound with the CAS Number: 2060060-60-6 . Its IUPAC name is 7,7-dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one . The molecular weight of this compound is 179.22 .


Molecular Structure Analysis

The InChI code for “7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one” is 1S/C9H13N3O/c1-9(2)3-7-6(4-11-12-7)8(13)10-5-9/h4H,3,5H2,1-2H3,(H,10,13)(H,11,12) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one” is a powder . It is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one and its derivatives are utilized primarily in the field of organic chemistry for synthesis and structural analysis. Researchers have explored the synthesis of pyrazolo[3′,4′:6,7]azepino[5,4,3-cd]indoles, achieved via regios-elective cyclization under specific conditions, highlighting the compound's role in the synthesis of complex heterocyclic compounds (Safieh et al., 2001). Additionally, studies have determined the crystal structure of related compounds, such as 8,9-dimethoxy-5,5-dimethyl-2,3,5,6-tetrahydro-3-oxopyrazolo[3,4-b]benzo-3-azepine, providing insights into the molecular configuration and electron density distributions within similar heterocyclic frameworks (Sokol et al., 2003).

Biological Activity and Pharmaceutical Applications

The pyrazolo[4,3-c]azepin-4-one framework serves as a foundation for the development of compounds with potential biological activity. Novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine structures have been synthesized and evaluated for antimicrobial and anticancer activities. Notably, certain synthesized compounds have demonstrated higher anticancer activity than reference drugs and possess significant antimicrobial properties (Hafez et al., 2016). This indicates the compound's relevance in the design and development of new therapeutic agents.

Chemical Reactions and Transformations

Chemical studies also involve exploring the reactions and transformations of pyrazolo[4,3-c]azepin-4-one derivatives. Researchers have investigated reactions under various conditions, leading to the formation of different heterocyclic structures, further contributing to the compound's versatility in chemical synthesis and the potential discovery of new functional materials (Danilkina et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7,7-dimethyl-1,5,6,8-tetrahydropyrazolo[4,3-c]azepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-9(2)3-7-6(4-11-12-7)8(13)10-5-9/h4H,3,5H2,1-2H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGZQLBPFZABQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NN2)C(=O)NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one
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7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one
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7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one
Reactant of Route 4
7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one
Reactant of Route 5
7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one
Reactant of Route 6
7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one

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